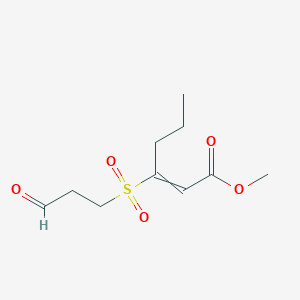
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione is a compound that combines the properties of pyrene and tetrachlorocyclohexa-3,5-diene-1,2-dione Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, while tetrachlorocyclohexa-3,5-diene-1,2-dione is a chlorinated derivative of cyclohexadiene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of pyrene followed by cyclization. One common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the pyrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as functionalized pyrene compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development and as a diagnostic tool due to its fluorescent properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and other biomolecules.
Pathways Involved: It may exert its effects through mechanisms such as intercalation into DNA, inhibition of enzyme activity, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar chlorination patterns.
3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-diol: A related compound with hydroxyl groups instead of carbonyl groups.
Uniqueness
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione is unique due to its combination of pyrene’s aromatic properties and the chlorinated cyclohexadiene structure
Eigenschaften
CAS-Nummer |
922737-26-6 |
|---|---|
Molekularformel |
C60H30Cl8O4 |
Molekulargewicht |
1098.5 g/mol |
IUPAC-Name |
pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/3C16H10.2C6Cl4O2/c3*1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;2*7-1-2(8)4(10)6(12)5(11)3(1)9/h3*1-10H;; |
InChI-Schlüssel |
NYTWKLJNCYCUTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl.C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)




![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)
![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
